molecular formula C10H16N2O3 B13680512 Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate

Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate

Cat. No.: B13680512
M. Wt: 212.25 g/mol
InChI Key: VLQSRFPZPKRIDX-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with ethyl, hydroxyl, and propanoate groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate typically involves the reaction of 1,3-dimethyl-4-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of ethyl 3-(1,3-dimethyl-4-pyrazolyl)-3-oxopropanoate.

    Reduction: Formation of ethyl 3-(1,3-dimethyl-4-pyrazolyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

    1,3-Dimethyl-4-pyrazole: Lacks the ethyl and hydroxyl groups, making it less versatile in chemical reactions.

    Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-oxopropanoate: An oxidized form of the compound with different reactivity.

    Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanol: A reduced form with distinct chemical properties.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-(1,3-dimethylpyrazol-4-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(14)5-9(13)8-6-12(3)11-7(8)2/h6,9,13H,4-5H2,1-3H3

InChI Key

VLQSRFPZPKRIDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN(N=C1C)C)O

Origin of Product

United States

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